1-(2-bromoethyl)-1H-1,2,3-triazole hydrobromide
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Overview
Description
1-(2-bromoethyl)-1H-1,2,3-triazole hydrobromide is a chemical compound with the molecular formula C4H7Br2N3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-1H-1,2,3-triazole hydrobromide typically involves the reaction of 1,2,4-triazole with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Reactants: 1,2,4-triazole and 2-bromoethanol
Catalyst: Hydrobromic acid
Conditions: Reflux
Purification: Recrystallization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoethyl)-1H-1,2,3-triazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of ethyltriazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(2-substituted-ethyl)triazole derivatives.
Oxidation: Formation of triazole oxides.
Reduction: Formation of ethyltriazole derivatives.
Scientific Research Applications
1-(2-bromoethyl)-1H-1,2,3-triazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-1H-1,2,3-triazole hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)triazole;hydrochloride
- 1-(2-Iodoethyl)triazole;hydroiodide
- 1-(2-Fluoroethyl)triazole;hydrofluoride
Uniqueness
1-(2-bromoethyl)-1H-1,2,3-triazole hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
1-(2-bromoethyl)triazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-1-3-8-4-2-6-7-8;/h2,4H,1,3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXROQQLCAQVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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